N-(4-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2.2ClH/c1-2-31-19-9-7-18(8-10-19)26-22(30)17-27-13-15-28(16-14-27)23-25-11-12-29(23)21-6-4-3-5-20(21)24;;/h3-12H,2,13-17H2,1H3,(H,26,30);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWNGQZKCWFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride, with the CAS number 1323528-68-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 496.4 g/mol. The structure includes an ethoxyphenyl group, a piperazine moiety, and an imidazole ring, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 496.4 g/mol |
| CAS Number | 1323528-68-2 |
Research indicates that compounds containing imidazole and piperazine structures often interact with various receptors in the central nervous system (CNS). Specifically, the imidazole ring may enhance binding affinity to GABA receptors, which play a crucial role in inhibitory neurotransmission.
GABA Receptor Modulation
Studies have shown that imidazole derivatives can act as positive allosteric modulators (PAMs) of GABA-A receptors. This action can potentially lead to anxiolytic and sedative effects, making these compounds candidates for treating anxiety disorders and other CNS-related conditions .
Antidepressant and Anxiolytic Effects
In preclinical studies, compounds similar to this compound have demonstrated significant antidepressant and anxiolytic effects. For example:
- Case Study : A study involving mouse models showed that administration of similar compounds resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test .
Antitumor Activity
Emerging research suggests potential antitumor properties for this class of compounds. The imidazole ring has been associated with cytotoxic effects against various cancer cell lines.
| Study | Findings |
|---|---|
| In vitro cytotoxicity | Significant inhibition of cancer cell proliferation observed in breast and lung cancer cell lines . |
4. Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for predicting its efficacy and safety profile.
Metabolic Stability
Research indicates that this compound exhibits favorable metabolic stability when evaluated using human liver microsomes (HLMs). Compounds with similar structures maintained higher percentages of unmetabolized parent compound compared to standard drugs like alpidem, suggesting a lower risk of hepatotoxicity .
5. Conclusion
This compound presents promising biological activities, particularly in modulating GABA-A receptors and exhibiting potential antidepressant and antitumor effects. Ongoing research into its pharmacological properties will further elucidate its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution, amide coupling, and cyclization reactions is typically employed. Key steps include:
- Step 1 : Formation of the imidazole-piperazine core via condensation of 2-fluorophenylimidazole precursors with piperazine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Step 2 : Acetamide linkage via reaction of the piperazine intermediate with chloroacetyl chloride, followed by coupling with 4-ethoxyaniline.
- Optimization : Use potassium carbonate as a base to enhance nucleophilicity, and monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperazine protons at δ 3.0–3.5 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and imidazole N-H bonds (~3400 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ at m/z ~500–550) .
Q. How can researchers design initial biological screening assays to identify potential targets or mechanisms of action?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin/dopamine receptors (common targets for piperazine-containing compounds) using radioligand displacement assays .
- Enzyme Inhibition : Test for COX-1/2 inhibition (fluorophenyl groups are known COX modulators) via fluorometric assays .
- Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target affinity or selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the ethoxyphenyl group (e.g., replace with methoxy or chloro substituents) and compare binding affinities .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptors like 5-HT₂A or D₂. Validate with MD simulations (AMBER or GROMACS) .
- Example SAR Table :
| Substituent Modification | Target Affinity (IC₅₀, nM) | Selectivity Ratio (5-HT₂A/D₂) |
|---|---|---|
| 4-Ethoxyphenyl | 120 ± 15 | 1:3.5 |
| 4-Methoxyphenyl | 95 ± 10 | 1:2.8 |
| 4-Chlorophenyl | 200 ± 25 | 1:5.1 |
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell passage number .
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding kinetics if radioligand assays show variability) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. How can researchers design experiments to evaluate metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Liver Microsomes : Incubate with human/rat microsomes and monitor parent compound depletion via LC-MS/MS. Identify metabolites using HRMS .
- Isotope-Labeling : Use ¹⁴C-labeled acetamide groups to trace metabolic byproducts .
- Environmental Impact Assessment : Apply QSAR models to predict biodegradability and ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
